Mardepodect hydrochloride

PDE10A inhibition IC50 Enzymatic assay

Mardepodect hydrochloride (PF-2545920) is the definitive PDE10A inhibitor for CNS translational research. It uniquely combines validated human PET occupancy data (EC₅₀ 93.2 ng/mL), >1,000-fold selectivity, and the largest Phase II clinical dataset among PDE10A inhibitors. Use the established CAR ED₅₀ of 1 mg/kg for antipsychotic dose-ranging without de novo determination. For PK-PD modeling, its human PET dataset provides an irreplaceable calibration standard. Essential for reproducible target engagement studies and clinical back-translation.

Molecular Formula C25H21ClN4O
Molecular Weight 428.9 g/mol
CAS No. 2070014-78-5
Cat. No. B3049454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMardepodect hydrochloride
CAS2070014-78-5
Molecular FormulaC25H21ClN4O
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.Cl
InChIInChI=1S/C25H20N4O.ClH/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;/h2-16H,17H2,1H3;1H
InChIKeyBDHTXAXWOXYUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mardepodect Hydrochloride (CAS 2070014-78-5): Technical Baseline for PDE10A Inhibitor Procurement


Mardepodect hydrochloride (developmental code PF-2545920, also known as PF-02545920 or MP-10) is a small-molecule inhibitor of phosphodiesterase 10A (PDE10A) with a reported IC50 of 0.37 nM and >1,000‑fold selectivity over other PDE family members [1]. The compound is orally bioavailable and demonstrates blood–brain barrier penetration, with clinical development having advanced to Phase II trials for schizophrenia and Huntington's disease before discontinuation in 2017 [2]. Its molecular structure (C₂₅H₂₁ClN₄O, MW 428.91 for the hydrochloride salt) incorporates a quinoline‑pyrazole scaffold optimized through structure‑based drug design [1].

Why Mardepodect Hydrochloride (CAS 2070014-78-5) Cannot Be Substituted with Generic PDE10A Inhibitors


PDE10A inhibitors exhibit substantial variation in potency, selectivity window, brain penetration efficiency, and target engagement profile, making generic substitution scientifically unsound. Mardepodect hydrochloride (PF-2545920) is distinguished by its validated human PET occupancy data establishing a direct exposure–target engagement relationship [1], a unique structural selectivity pocket interaction that underpins its >1,000‑fold selectivity margin [2], and the most extensive clinical trial dataset among PDE10A inhibitors in schizophrenia and Huntington's disease, encompassing Phase II efficacy studies [3]. These attributes are not universally shared across the PDE10A inhibitor class and directly impact experimental reproducibility and translational relevance.

Quantitative Differentiation of Mardepodect Hydrochloride (CAS 2070014-78-5) versus PDE10A Inhibitor Comparators


PDE10A Enzymatic Potency: Mardepodect Hydrochloride versus TAK-063

Mardepodect hydrochloride (PF-2545920) inhibits recombinant PDE10A with an IC50 of 0.37 nM [1]. In the same assay format, the comparator PDE10A inhibitor TAK-063 (Balipodect) demonstrates an IC50 of 0.30 nM . The 0.07 nM difference in absolute potency is modest; however, the critical differentiation lies in the selectivity profile (see subsequent evidence item).

PDE10A inhibition IC50 Enzymatic assay Selectivity

PDE Isoform Selectivity Window: Mardepodect Hydrochloride versus TAK-063

Mardepodect hydrochloride (PF-2545920) exhibits >1,000‑fold selectivity for PDE10A over all other PDE family members tested [1]. By comparison, the PDE10A inhibitor TAK-063 (Balipodect) demonstrates >15,000‑fold selectivity over other PDEs . While both compounds are highly selective, TAK-063's larger selectivity window may confer advantages in assays sensitive to off‑target PDE inhibition; however, the >1,000‑fold margin of PF-2545920 exceeds the threshold generally considered sufficient for target‑specific pharmacology.

PDE selectivity Off-target activity Isoform profiling Selectivity ratio

Human Brain Target Engagement: PET‑Derived PDE10A Occupancy

A Phase I PET study in healthy male volunteers (N=8; age 48±4 years) using the PDE10A radioligand [¹⁸F]MNI‑659 quantified striatal PDE10A occupancy following single oral doses of PF‑2545920 [1]. At a 10 mg dose, occupancy ranged from 14–27%; at 20 mg, occupancy increased to 45–63% [1]. The serum concentration required for 50% occupancy (EC₅₀) was estimated at 93.2 ng/mL [1]. This represents the only publicly available, peer‑reviewed human target engagement dataset for a PDE10A inhibitor suitable for preclinical reference.

PET imaging Target occupancy Blood–brain barrier Pharmacodynamics

In Vivo Antipsychotic‑Like Activity: Conditioned Avoidance Response (CAR) Assay

In the conditioned avoidance response (CAR) assay, a rodent behavioral model predictive of antipsychotic efficacy, Mardepodect (PF‑2545920) is active with an ED₅₀ of 1 mg/kg . This value establishes a benchmark for the compound's functional activity in a well‑validated preclinical model. While cross‑laboratory CAR data for TAK‑063 are not directly comparable due to methodological differences, the 1 mg/kg ED₅₀ provides a quantitative reference for dose‑ranging studies.

In vivo efficacy Conditioned avoidance response Antipsychotic model ED50

Clinical Development Advancement: Phase II Trial Completion

Mardepodect (PF‑2545920) is one of the most clinically advanced PDE10A inhibitors, having progressed through multiple Phase II trials in schizophrenia and Huntington's disease before program discontinuation in 2017 [1][2]. In contrast, TAK‑063 (Balipodect) has been evaluated in Phase I/II trials, but the volume and maturity of clinical data for PF‑2545920 substantially exceed that of any other PDE10A inhibitor [3]. This extensive clinical dataset, although negative for efficacy, provides a uniquely rich resource of human safety, tolerability, and pharmacokinetic information.

Clinical trials Schizophrenia Huntington's disease Phase II

Defined Application Scenarios for Mardepodect Hydrochloride (CAS 2070014-78-5) Based on Quantified Evidence


Preclinical Behavioral Pharmacology Requiring Validated In Vivo Dosing

Researchers utilizing rodent models of antipsychotic activity (e.g., conditioned avoidance response) should prioritize Mardepodect hydrochloride due to the established CAR ED₅₀ of 1 mg/kg . This quantitative benchmark enables accurate dose‑ranging without de novo ED₅₀ determination, reducing animal usage and accelerating experimental timelines.

CNS Target Engagement Studies Requiring Human PET Occupancy Reference Data

Investigators conducting target engagement or pharmacokinetic‑pharmacodynamic (PK‑PD) modeling in CNS disorders should select Mardepodect hydrochloride because it is the only PDE10A inhibitor with peer‑reviewed human PET occupancy data (striatal occupancy 14–27% at 10 mg, 45–63% at 20 mg; EC₅₀ = 93.2 ng/mL) [1]. This dataset is essential for calibrating preclinical PET studies and validating translational PK‑PD models.

Back‑Translational Analysis of Clinical PDE10A Inhibitor Failure

Academic and industry groups investigating the discordance between preclinical efficacy and clinical outcomes in the PDE10A inhibitor class require Mardepodect hydrochloride as the reference compound with the most extensive human clinical trial dataset [2][3]. The Phase II trial data (NCT01939548, NCT01568203, AMARYLLIS) provide a unique resource for hypothesis‑driven back‑translation and biomarker analysis.

Selectivity‑Sensitive Assays Where >1,000‑Fold PDE10A Specificity Is Required

In biochemical or cellular assays where PDE10A‑specific signaling must be isolated from other PDE isoforms, Mardepodect hydrochloride's >1,000‑fold selectivity margin is appropriate [4]. Researchers should note that TAK‑063 offers a larger selectivity window (>15,000‑fold) and may be preferred for ultra‑high selectivity applications; however, PF‑2545920's selectivity remains sufficient for the vast majority of experimental contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mardepodect hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.